molecular formula C9H18N4O4 B128377 (2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid CAS No. 63358-47-4

(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B128377
CAS No.: 63358-47-4
M. Wt: 246.26 g/mol
InChI Key: IMXSCCDUAFEIOE-WDSKDSINSA-N
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Description

(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes both carboxyethyl and diaminomethylideneamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of functional groups, formation of peptide bonds, and subsequent deprotection steps. Common reagents used in these reactions include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, which facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of peptide bond formation and deprotection efficiently, ensuring high yields and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound throughout the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols

Scientific Research Applications

(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in biological processes, including enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its ability to participate in diverse chemical reactions and its relevance in multiple scientific fields highlight its significance.

Properties

CAS No.

63358-47-4

Molecular Formula

C9H18N4O4

Molecular Weight

246.26 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5-,6-/m0/s1

InChI Key

IMXSCCDUAFEIOE-WDSKDSINSA-N

SMILES

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O

physical_description

White powder;  [Acros Organics MSDS]

Synonyms

L-(+)-Allooctopine;  N2-[(1S)-1-Carboxyethyl]-L-arginine;  N2-(1-Carboxyethyl)-L-arginine

Origin of Product

United States

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